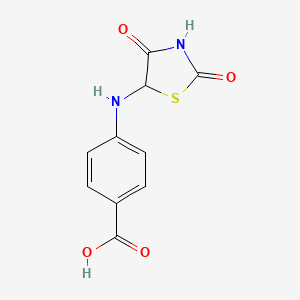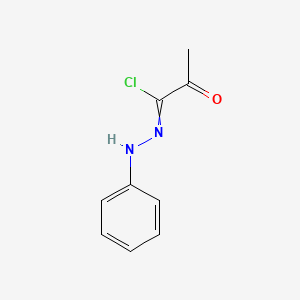
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE
概要
説明
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.638 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE can be synthesized through the reaction of hydrazonoyl halides with various substrates. One common method involves the reaction of this compound with benzaldehyde in glacial acetic acid containing drops of concentrated sulfuric acid. The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for use in various chemical reactions and studies.
化学反応の分析
Types of Reactions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with various nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Cycloaddition Reagents: Triethylamine is often used to facilitate cycloaddition reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Heterocyclic Compounds: Cycloaddition reactions yield heterocyclic compounds such as triazoles and pyrimidines.
科学的研究の応用
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of compounds with potential anticancer activity.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The compound’s molecular structure allows it to form stable intermediates, which then undergo further transformations to yield the desired products .
類似化合物との比較
Similar Compounds
N,2-diphenyldiazenecarbohydrazonoyl chloride: Similar in structure and reactivity.
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride: Another related compound with similar applications.
Uniqueness
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is unique due to its specific reactivity and the types of heterocyclic compounds it can form. Its ability to participate in both substitution and cycloaddition reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
2-oxo-N-phenylpropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3 |
InChIキー |
PYMVUVGFFYXCSY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NNC1=CC=CC=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
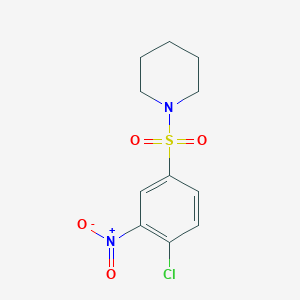
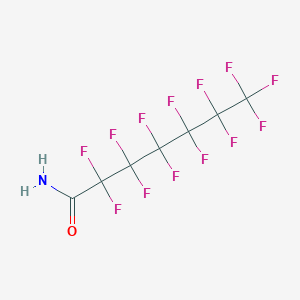
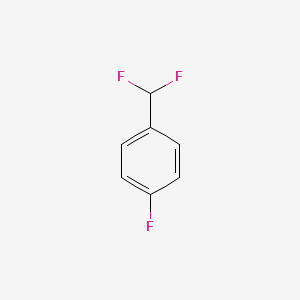
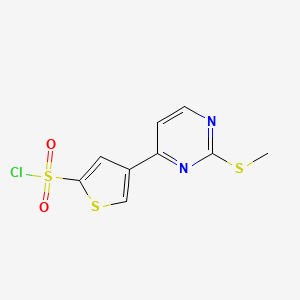

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
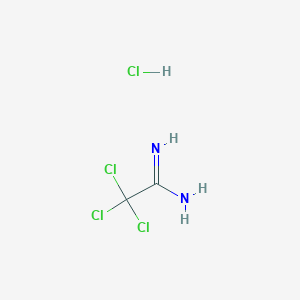
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
